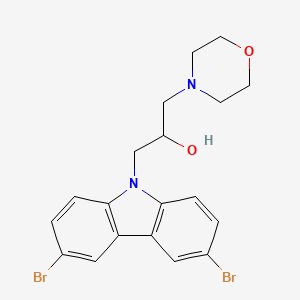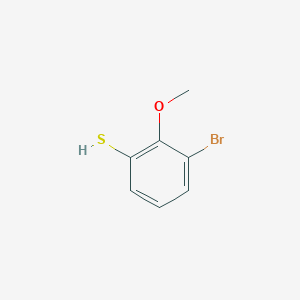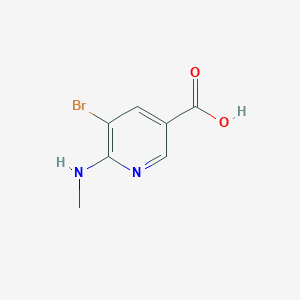
3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole is a chemical compound with the molecular formula C19H20Br2N2O2 . It has a molecular weight of 468.189.
Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole core, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring . The carbazole core is substituted at the 3 and 6 positions with bromine atoms, and at the 9 position with a 2-hydroxy-3-morpholinopropyl group .Applications De Recherche Scientifique
Environmental Monitoring and Toxicology
The study on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children provides insights into the extent of environmental exposure to neurotoxic insecticides among young children. This research underscores the importance of monitoring environmental pollutants and their metabolites, which can include complex compounds like 3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole, to assess exposure levels and potential health risks in vulnerable populations (Babina et al., 2012).
Pharmacokinetics and Metabolism Studies
Research involving the pharmacokinetics and metabolism of pharmaceuticals, such as the study on timolol, demonstrates the value of understanding how drugs and related compounds are absorbed, metabolized, and excreted in humans and animals. Such studies are crucial for compounds like this compound, where understanding its metabolism can inform safety, efficacy, and potential therapeutic applications (Tocco et al., 1975).
Neuropharmacology and Psychiatric Research
Investigations into the mechanisms underlying the therapeutic response of psychiatric treatments, like the study on scopolamine's rapid antidepressant effects, highlight the importance of molecular signaling pathways in psychiatric disorders. Research on compounds such as this compound could potentially uncover new therapeutic targets and rapid-acting antidepressant agents, contributing to the understanding of their molecular mechanisms in the brain (Voleti et al., 2013).
Dietary Biomarkers and Nutritional Epidemiology
The identification and pharmacokinetics of novel alkylresorcinol metabolites in human urine, as a candidate biomarker for whole-grain wheat and rye intake, exemplify the application of chemical analysis in nutritional epidemiology. Such research could extend to analyzing metabolites of compounds like this compound in dietary studies, providing a deeper understanding of dietary exposures and their health implications (Zhu et al., 2014).
Propriétés
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N2O2/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(24)11-22-5-7-25-8-6-22/h1-4,9-10,15,24H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUERTUSYUCOVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2983572.png)




